Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazoline derivative characterized by a partially saturated pyrazole ring (2,3-dihydro-1H-pyrazole) with a 4-methylphenyl substituent at position 2, a ketone group at position 3, and a methyl ester-linked acetate moiety at position 4. Its structure suggests moderate polarity due to the ester and ketone functionalities, which may influence solubility and pharmacokinetic behavior.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-[2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-5-11(6-4-9)15-13(17)10(8-14-15)7-12(16)18-2/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
KLLPUUJPQHOJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate and related compounds, based on evidence from synthesis reports and crystallographic studies:
Structural and Functional Insights:
Core Heterocycle Variations :
- The target compound features a pyrazoline ring (partially saturated pyrazole), while analogs like 22a () incorporate a triazole-thione core. Triazole derivatives often exhibit enhanced metabolic stability compared to pyrazolines due to their fully aromatic structure .
- Substituents at position 4 differ significantly: the target compound has a methyl ester, whereas 22a includes a morpholinyl group, which may improve water solubility .
Substituent Effects: The 4-methylphenyl group in the target compound is shared with 22a, but the latter’s 3-chlorophenyl substituent introduces electron-withdrawing effects that could modulate reactivity .
Synthetic Yields :
- Triazole-thione derivatives (e.g., 22a , 23a , 24a ) show yields of 72–83%, indicating efficient synthetic routes for such scaffolds . The absence of yield data for the target compound limits direct comparison but suggests opportunities for optimizing its synthesis.
Biological Activity: Pyrazole derivatives with cyanoacetamide substituents (e.g., compound 9 in ) demonstrate antimicrobial activity, highlighting the role of electron-withdrawing groups in bioactivity . The target compound’s ester group may offer a balance between lipophilicity and biodegradability.
Crystallographic and Hydrogen-Bonding Considerations
- Structural Analysis Tools : The SHELX system () and ORTEP-3 () are widely used for crystallographic refinement. If the target compound’s structure was resolved using these tools, its hydrogen-bonding patterns could be compared to analogs to predict stability or solubility .
- Hydrogen-Bonding Networks: emphasizes the role of hydrogen bonds in crystal packing.
Biological Activity
Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 247.26 g/mol
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. A notable study reported on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen Tested |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 5a | 0.30 | 0.35 | Escherichia coli |
| This compound | TBD | TBD | TBD |
The compound demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Further investigations into its mechanism of action revealed that it may inhibit biofilm formation, which is crucial for bacterial virulence.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| HepG2 (Liver) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 18 | Cell cycle arrest in G1 phase |
Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among patients with advanced breast cancer after treatment with a related compound.
- Combination Therapy : Another study explored the synergistic effects of this compound when used in combination with established chemotherapy agents like cisplatin. Results indicated enhanced efficacy and reduced side effects compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
